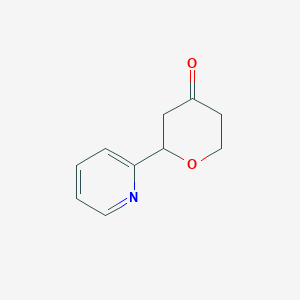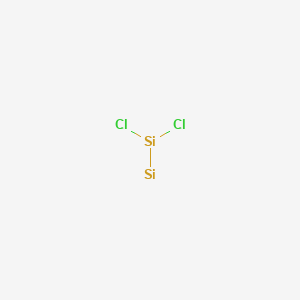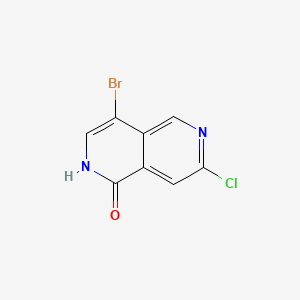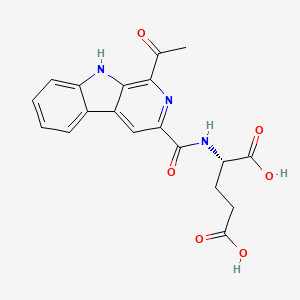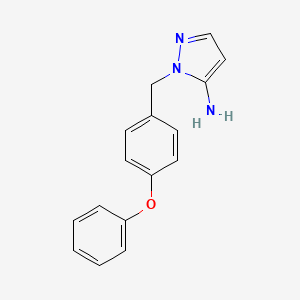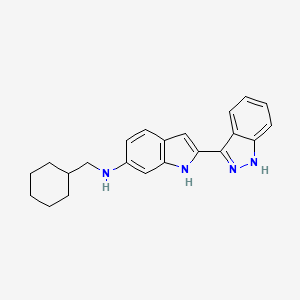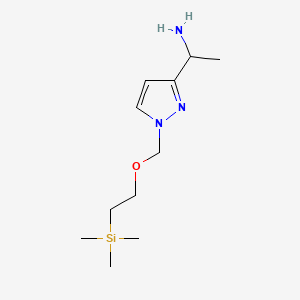
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine is a compound that features a pyrazole ring substituted with an ethanamine group and a trimethylsilyl-ethoxy-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via nucleophilic substitution reactions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the pyrazole derivative with 2-(Trimethylsilyl)ethanol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The pyrazole ring may interact with active sites of enzymes, influencing their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl-ethoxy group but lacks the pyrazole and ethanamine components.
2-(2-aminoethoxy)-1,1-dimethoxyethane: Contains an aminoethoxy group but differs in the overall structure and functional groups.
Uniqueness
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine is unique due to the combination of the pyrazole ring, ethanamine group, and trimethylsilyl-ethoxy-methyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H23N3OSi |
|---|---|
Peso molecular |
241.40 g/mol |
Nombre IUPAC |
1-[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]ethanamine |
InChI |
InChI=1S/C11H23N3OSi/c1-10(12)11-5-6-14(13-11)9-15-7-8-16(2,3)4/h5-6,10H,7-9,12H2,1-4H3 |
Clave InChI |
PSIYDXPSYPWFLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN(C=C1)COCC[Si](C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


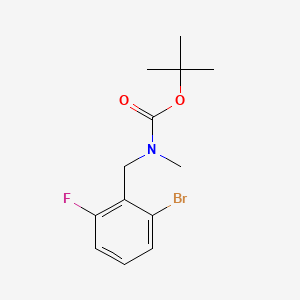
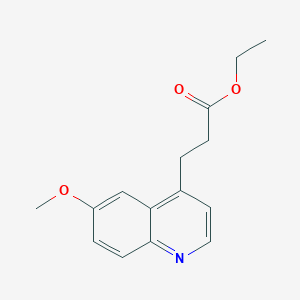
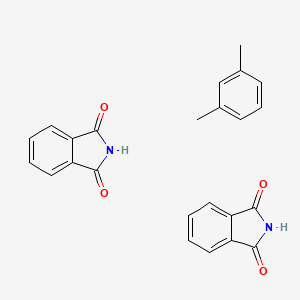
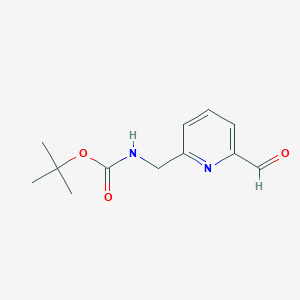
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)

